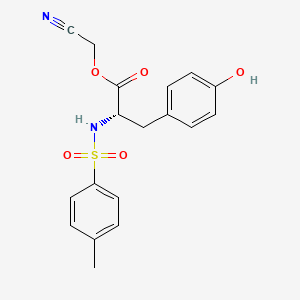

ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L-

Description

This compound is an L-alanine derivative with three key structural modifications:

- Side chain: A p-hydroxyphenyl group replaces the methyl group at the β-carbon.

- Amino group: Protected by a p-tolylsulfonyl (tosyl) group, enhancing stability during synthetic processes.

- Carboxylic acid: Esterified with a cyanomethyl group, which may influence reactivity and solubility.

The combination of these groups suggests applications in peptide synthesis, drug intermediates, or enzyme substrates.

Properties

CAS No. |

64187-18-4 |

|---|---|

Molecular Formula |

C18H18N2O5S |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

cyanomethyl (2S)-3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C18H18N2O5S/c1-13-2-8-16(9-3-13)26(23,24)20-17(18(22)25-11-10-19)12-14-4-6-15(21)7-5-14/h2-9,17,20-21H,11-12H2,1H3/t17-/m0/s1 |

InChI Key |

IRMUFNWOEHJWCP-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OCC#N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)O)C(=O)OCC#N |

Origin of Product |

United States |

Biological Activity

The compound ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L- is a derivative of alanine that has garnered interest in various biological applications due to its structural properties and potential pharmacological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-3-(3-hydroxyphenyl)propanoic acid with the molecular formula and a molecular weight of approximately 181.19 g/mol. Its structure features a hydroxyl group on the phenyl ring and a sulfonyl group, which may influence its biological interactions.

Biological Activity Overview

-

Pharmacological Properties :

- The compound has been studied for its potential as an amino acid transporter modulator , particularly targeting the SLC1 family of transporters, which are crucial for the uptake of neutral amino acids in various tissues. Research indicates that derivatives of alanine can act as selective inhibitors of these transporters, suggesting that this compound could modulate amino acid transport in physiological and pathological conditions .

-

Cell Viability and Biocompatibility :

- Studies involving alanine-grafted hydroxyapatite (HAp) have shown promising results regarding cell viability and protein adsorption. Specifically, the incorporation of alanine into HAp matrices improved biocompatibility and cell adhesion properties, making it a potential candidate for regenerative medicine applications .

-

Toxicological Assessments :

- Toxicological evaluations indicate that compounds similar to ALANINE, 3-(p-HYDROXYPHENYL)-N-(p-TOLYLSULFONYL)-, CYANOMETHYL ESTER, L- exhibit low toxicity profiles. For instance, studies on related compounds have shown minimal adverse effects on human cell lines, supporting their safety for potential therapeutic use .

Case Study 1: Amino Acid Transport Inhibition

A study focused on the synthesis and testing of hydroxy-L-proline derivatives demonstrated that certain modifications of alanine can significantly enhance inhibitory effects on SLC1A4 and SLC1A5 transporters. The results indicated that these modifications could lead to high-affinity inhibitors with potential therapeutic implications for diseases involving amino acid dysregulation .

Case Study 2: Biocompatibility with Hydroxyapatite

Research involving alanine-grafted hydroxyapatite revealed that samples prepared via in situ grafting exhibited superior cell viability (over 90% after 24 hours) compared to unmodified HAp. This suggests that the presence of alanine enhances the material's interaction with biological systems, promoting better integration in biomedical applications .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-(3-hydroxyphenyl)propanoic acid |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Assay (HPLC) | >97.5% |

| Solubility | Soluble in 1 M HCl |

Comparison with Similar Compounds

Research Findings and Key Differences

- Reactivity: Cyanomethyl esters hydrolyze faster than benzyl or methyl esters due to the electron-deficient carbonyl carbon .

- Biological Activity : Tosyl groups reduce metabolic degradation, making the target compound more stable than L-DOPA in physiological conditions .

- Comparative Stability : β-alanine derivatives (e.g., β-alanine methyl ester) lack aromaticity, resulting in lower thermal stability than the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.